Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Catalog No.
S732218
CAS No.
80537-14-0
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Indole intermediates often cause metabolic instability and limit CNS penetration due to N-H donor. Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 80537-14-0) addresses this:

  • Aprotic core eliminates N-glucuronidation/oxidation, enhancing metabolic stability and BBB permeability.
  • Stable ethyl ester permits high-yield cross-couplings at 3- and 7-positions before deprotection.
  • Streamlines API synthesis for kinase inhibitors, antivirals; improves process efficiency and scalability.

In stock for immediate global procurement.

CAS Number

80537-14-0

Product Name

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3

InChI Key

RVUORKIVEWOASG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1

Synonyms

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester, 2-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridine, Ethyl 2-pyrazolo[1,5-a]pyridinecarboxylate

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 80537-14-0) is a critical bicyclic heteroaromatic building block widely procured as a bioisostere for indoles and benzimidazoles in medicinal chemistry. Featuring a fused pyrazole-pyridine core and a stable ethyl ester at the 2-position, this compound serves as a versatile precursor for synthesizing kinase inhibitors, antiviral agents, and CNS-active therapeutics. Its primary procurement value lies in its role as a stable, lipophilic intermediate that can undergo diverse functionalizations—such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling at the 3- and 7-positions—prior to controlled basic hydrolysis or direct amidation [1].

Substituting this specific ethyl ester with generic indole-2-carboxylates or the corresponding pyrazolo[1,5-a]pyridine-2-carboxylic acid introduces severe process and pharmacokinetic liabilities. Indole analogs possess an N-H hydrogen bond donor that undergoes rapid N-glucuronidation and N-oxidation in vivo, drastically reducing metabolic stability and membrane permeability compared to the aprotic pyrazolo[1,5-a]pyridine core. Furthermore, attempting to use the free pyrazolo[1,5-a]pyridine-2-carboxylic acid directly in early-stage synthesis complicates purification due to high polarity and necessitates immediate coupling to prevent degradation. The ethyl ester provides essential steric protection and organic solubility, ensuring robust yields during multi-step cross-coupling sequences before targeted deprotection [1].

Metabolic Stability via Hydrogen Bond Donor Elimination

The pyrazolo[1,5-a]pyridine scaffold is widely utilized as a bioisostere for indole. Unlike indole-2-carboxylates, which contain an N-H hydrogen bond donor (HBD = 1) susceptible to rapid N-glucuronidation and N-oxidation, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate eliminates this liability (HBD = 0). This structural shift inherently increases the scaffold's lipophilicity and membrane permeability, extending the metabolic half-life of downstream active pharmaceutical ingredients (APIs)[1].

Evidence DimensionHydrogen Bond Donor (HBD) count and metabolic liability
Target Compound Data0 HBD (Resistant to N-glucuronidation)
Comparator Or BaselineEthyl indole-2-carboxylate (1 HBD, high N-glucuronidation rate)
Quantified DifferenceComplete elimination of N-H mediated metabolic clearance pathways.
Conditionsin vivo pharmacokinetic profiling of bioisosteres

Procurement of the pyrazolo[1,5-a]pyridine core is essential for CNS-targeted or orally bioavailable drug programs where indole-based candidates fail due to rapid clearance.

Cross-Coupling Compatibility and Precursor Stability

In multi-step API synthesis, the carboxylic acid functional group often interferes with transition-metal catalysis. Using Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate instead of the free acid protects the 2-position during harsh downstream functionalizations, such as palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings at the 3- or 7-positions. The ethyl ester remains stable at temperatures up to 100°C under standard coupling conditions, routinely enabling high yields of arylated intermediates before requiring controlled basic hydrolysis to liberate the acid[1].

Evidence DimensionMulti-step Pd-catalyzed cross-coupling compatibility
Target Compound DataStable ester allows high-yield downstream functionalization
Comparator Or BaselinePyrazolo[1,5-a]pyridine-2-carboxylic acid (Free acid prone to catalyst interference)
Quantified DifferencePrevents Pd-catalyst poisoning and unwanted side reactions, increasing overall synthetic throughput.
ConditionsPalladium-catalyzed cross-coupling (e.g., Pd(PPh3)4, 80-100°C) followed by basic hydrolysis

Procuring the esterified precursor allows chemists to execute convergent, high-yield synthetic routes that are impossible when starting directly from the free acid.

Lipophilicity and Chromatographic Purification Efficiency

The ethyl ester modification significantly alters the solubility profile of the pyrazolo[1,5-a]pyridine core compared to its free acid counterpart. The esterification shifts the molecule to a highly organic-soluble state, facilitating seamless liquid-liquid extraction and normal-phase silica gel chromatography. While the free acid often requires reverse-phase purification or crystallization due to high polarity, the ethyl ester can be purified rapidly using standard ethyl acetate/hexanes gradients, drastically reducing solvent costs and processing time in industrial settings [1].

Evidence DimensionChromatographic processability and organic solubility
Target Compound DataHigh solubility in standard organic solvents (EtOAc, DCM)
Comparator Or BaselinePyrazolo[1,5-a]pyridine-2-carboxylic acid (High polarity, poor organic solubility)
Quantified DifferenceEnables standard normal-phase silica purification instead of costly reverse-phase chromatography.
ConditionsStandard laboratory and industrial purification workflows

For scale-up manufacturing, procuring the ethyl ester minimizes downstream purification bottlenecks and reduces overall solvent and operational costs.

Synthesis of CNS-Penetrant Kinase Inhibitors

Due to the elimination of the N-H hydrogen bond donor present in indoles, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is the preferred starting material for developing CNS-active kinase inhibitors. Its enhanced lipophilicity and membrane permeability ensure that downstream APIs achieve higher blood-brain barrier (BBB) penetration [1].

Development of Antiviral and Antimycobacterial Agents

The compound serves as a critical scaffold for synthesizing novel antiviral and antimycobacterial therapeutics. The stable ethyl ester allows for extensive functionalization at the 3- and 7-positions via cross-coupling before final amidation, enabling rapid structure-activity relationship (SAR) exploration [2].

Scale-Up Manufacturing of Bioisosteric Intermediates

In industrial API production, this compound is selected over the free acid to streamline purification and formulation. Its compatibility with standard normal-phase chromatography and high solubility in organic solvents make it ideal for large-scale, multi-step synthetic campaigns where process efficiency is paramount[3].

XLogP3

1.6

Wikipedia

Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester

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